2-Amino-3-(3-hydroxyphenyl)propanamide

Beschreibung

BenchChem offers high-quality 2-Amino-3-(3-hydroxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(3-hydroxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H12N2O2 |

|---|---|

Molekulargewicht |

180.20 g/mol |

IUPAC-Name |

2-amino-3-(3-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-2-1-3-7(12)4-6/h1-4,8,12H,5,10H2,(H2,11,13) |

InChI-Schlüssel |

KVTLYVCWAQABMU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)N)N |

Herkunft des Produkts |

United States |

2-Amino-3-(3-hydroxyphenyl)propanamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-(3-hydroxyphenyl)propanamide

Introduction

2-Amino-3-(3-hydroxyphenyl)propanamide, a derivative of the non-proteinogenic amino acid meta-tyrosine, represents a molecule of significant interest in medicinal chemistry and drug development. Unlike its well-studied constitutional isomer, L-tyrosinamide (the para isomer), this meta analog offers a unique structural scaffold that warrants detailed investigation.[1] Meta-tyrosine itself is recognized as a biomarker for oxidative stress, arising from the non-enzymatic hydroxylation of phenylalanine.[1][2] The conversion of its carboxyl group to a primary amide modifies its physicochemical properties, such as polarity, hydrogen bonding capacity, and basicity, which can profoundly influence its biological activity, membrane permeability, and potential as a therapeutic agent or a building block for novel peptidomimetics.[3][4]

This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-3-(3-hydroxyphenyl)propanamide, grounded in available data and established chemical principles. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Molecular Structure

Correctly identifying the molecule is the foundation of any chemical investigation. The structural arrangement of its functional groups dictates its reactivity and interactions.

Systematic Name: 2-Amino-3-(3-hydroxyphenyl)propanamide Synonyms: DL-m-Tyrosine amide, meta-Tyrosinamide CAS Number: 1500527-92-3[5] Molecular Formula: C₉H₁₂N₂O₂[6] Molecular Weight: 180.21 g/mol [3][5]

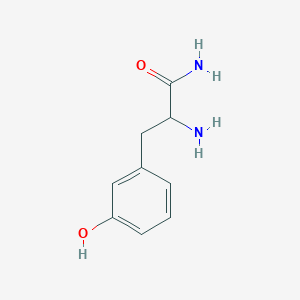

The molecule incorporates three key functional groups: a primary amine at the alpha-carbon (α-amino group), a primary amide at the carboxyl terminus, and a phenolic hydroxyl group on the meta-position of the benzene ring.[7] This arrangement makes it a chiral molecule, typically existing as a racemic mixture (DL form) or as individual enantiomers (L or D form).

Caption: 2D structure of 2-Amino-3-(3-hydroxyphenyl)propanamide.

Physicochemical Properties

The physicochemical properties determine the compound's behavior in various environments, influencing its solubility, absorption, and distribution. While extensive experimental data for this specific molecule is scarce, a profile can be constructed from computed values for its parent acid (m-Tyrosine) and its isomer (L-Tyrosinamide).

| Property | Value (Estimated/Computed) | Source |

| Molecular Weight | 180.21 g/mol | [5] |

| XLogP3 | -0.6 to -2.4 | Computed for isomers[6][8] |

| Hydrogen Bond Donors | 4 | Computed for isomers[8] |

| Hydrogen Bond Acceptors | 4 | Computed for isomers[8] |

| Topological Polar Surface Area | ~89-110 Ų | Computed for isomers[3][8] |

| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred from structure |

| pKa (Basic - Amine) | ~5.5 (Predicted) | Predicted for similar structures[9] |

| pKa (Acidic - Phenol) | ~11.7 (Predicted) | Predicted for similar structures[9] |

Note: Values are primarily based on computations for closely related isomers, 2-amino-3-(4-hydroxyphenyl)propanamide and 2-amino-3-(3-hydroxyphenyl)propanoic acid, as direct experimental data for the title compound is not widely available.

Synthesis and Purification

The synthesis of 2-Amino-3-(3-hydroxyphenyl)propanamide typically involves the amidation of its corresponding carboxylic acid, m-tyrosine. To prevent unwanted side reactions, a protection strategy for the α-amino and phenolic hydroxyl groups is essential.

Proposed Synthetic Workflow

A plausible laboratory-scale synthesis involves the following key stages:

-

Protection: The α-amino group of m-tyrosine is protected, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. The phenolic hydroxyl may also be protected, for instance, as a benzyl ether.

-

Carboxyl Activation: The carboxylic acid moiety of the protected m-tyrosine is activated to facilitate nucleophilic attack by ammonia. Common activating agents include carbodiimides (e.g., DCC, EDC) or conversion to an acid chloride with reagents like thionyl chloride.[10]

-

Amidation: The activated carboxyl group is reacted with a source of ammonia (e.g., aqueous ammonia or ammonium chloride with a base) to form the primary amide.[10]

-

Deprotection: The protecting groups on the α-amino and hydroxyl functions are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz/benzyl ether) to yield the final product.[11]

Caption: General workflow for synthesis and purification.

Purification Protocol

Post-synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts.

-

Extraction: Perform a liquid-liquid extraction to remove non-polar impurities.[12]

-

Chromatography: Flash column chromatography on silica gel is a standard method for purifying amino acid derivatives. A polar eluent system, such as ethyl acetate/methanol, is often effective.[11][12]

-

Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., methanol/hexane) can yield a highly pure crystalline material.[11]

Chemical Reactivity and Stability

The reactivity of 2-Amino-3-(3-hydroxyphenyl)propanamide is governed by its three principal functional groups.

-

Phenolic Hydroxyl Group: This group is susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species, potentially forming quinone-type structures.[13] This reactivity is central to the role of its parent molecule, m-tyrosine, as a marker of oxidative stress.

-

α-Amino Group: As a primary amine, this group is nucleophilic and basic. It can participate in reactions such as acylation, alkylation, and Schiff base formation.

-

Primary Amide Group: The amide bond is generally stable but can be hydrolyzed to the corresponding carboxylic acid (m-tyrosine) under strong acidic or basic conditions, particularly with heating.

-

Stability: The compound should be stored in a cool, dark place, preferably under an inert atmosphere, to minimize oxidation of the phenolic group. Aqueous solutions may have limited stability, especially if not buffered or protected from light and oxygen.[14]

Analytical Characterization

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of atoms and the presence of the key functional groups.[12][15]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.[12][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups by detecting their characteristic vibrational frequencies, such as N-H stretches (amine and amide), O-H stretch (phenol), and C=O stretch (amide I band).[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound. A reversed-phase column (e.g., C18) with a gradient elution of water and a polar organic solvent (like acetonitrile or methanol), often with an acid modifier like formic acid, is typically used.[2][16][17] Detection can be achieved using UV-Vis (due to the aromatic ring) or mass spectrometry (LC-MS).[16]

Applications in Research and Drug Development

While specific applications of 2-Amino-3-(3-hydroxyphenyl)propanamide are not yet widely documented, its structure suggests several promising avenues for research.

-

Peptidomimetics and Unnatural Amino Acids: As an unnatural amino acid derivative, it can be incorporated into peptide sequences to modulate their conformation, stability against proteolysis, and receptor binding properties.[4][18][19]

-

Prodrug Design: The amidation of the parent acid, m-tyrosine, may alter its transport properties, potentially leveraging amino acid or peptide transporters for targeted delivery.[20]

-

Drug Discovery Scaffolds: The meta-hydroxyphenyl-propanamide core is a versatile building block for constructing compound libraries for screening against various biological targets, including enzymes and receptors.[13][19]

-

Oxidative Stress Research: Given that m-tyrosine is a biomarker for oxidative damage, its amide derivative could be used as a chemical probe or standard in studies related to this physiological state.[2]

Conclusion

2-Amino-3-(3-hydroxyphenyl)propanamide is a chiral molecule with a rich chemical functionality derived from its α-amino, primary amide, and meta-phenolic groups. While detailed experimental data remains limited, its properties can be reliably inferred from its structure and comparison with closely related isomers. Its synthesis is achievable through standard peptide chemistry techniques involving protection, activation, and deprotection steps. The compound's potential as a building block in drug discovery and as a tool in biochemical research is significant, inviting further investigation into its biological activity and therapeutic applications. Robust analytical characterization is crucial for ensuring the quality and reliability of any future studies.

References

-

PubChem. (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

PubChem. (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

PubChem. 2-amino-N-(3-hydroxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (2024). Tyrosine. Retrieved February 17, 2026, from [Link]

-

PubChem. 2-amino-N-[(3-hydroxyphenyl)methyl]propanamide. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

PrepChem.com. Synthesis of (S)-2-Amino-3-hydroxy-N-1H-pyrrol-1-ylpropanamide. Retrieved February 17, 2026, from [Link]

-

U.S. Environmental Protection Agency. 2-Amino-3-hydroxy-1-(4-nitrophenyl)propan-1-one. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

- Pinga, K., et al. (2009). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives. AAPS PharmSciTech, 10(3), 849-857.

-

Molbase. 2-AMINO-3-(3-FLUORO-4-HYDROXYPHENYL)PROPANOIC ACID. Retrieved February 17, 2026, from [Link]

-

precisionFDA. 2-AMINO-N-(1-HYDROXY-3-PHENYLPROPAN-2-YL)-3-PHENYLPROPANAMIDE. U.S. Food and Drug Administration. Retrieved February 17, 2026, from [Link]

-

U.S. Environmental Protection Agency. Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

-

PubChem. L-Tyrosinamide. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

PubChem. 3-Tyrosine, DL-. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

- Google Patents. (2018). WO2018216823A1 - Alpha-amino amide derivatives.

-

IUPAC. Nomenclature and Symbolism for Amino Acids and Peptides. Retrieved February 17, 2026, from [Link]

- Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.

- G.M.S.P.D. Costa, et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318.

-

Wikipedia. (2024). Propanamide. Retrieved February 17, 2026, from [Link]

-

Waters Corporation. (2021). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Retrieved February 17, 2026, from [Link]

-

Agilent Technologies. Amino Acid Analysis. Retrieved February 17, 2026, from [Link]

-

Pharmaceutical Online. (2025). Targeting viral entry to expand antiviral drug discovery strategies. Retrieved February 17, 2026, from [Link]

-

NIST. Propanamide, 3-phenyl-N-propyl-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2025). Unnatural amino acids in drug discovery. Retrieved February 17, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2006). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. Retrieved February 17, 2026, from [Link]

-

Pharmaceutical Online. (2000). RSP Amino Acid Analogues at Drug Discovery Technology. Retrieved February 17, 2026, from [Link]

-

Norwegian Research Information Repository. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved February 17, 2026, from [Link]

-

Pharmaffiliates. 3-chloro-N-(3-hydroxyphenyl)propanamide. Retrieved February 17, 2026, from [Link]

Sources

- 1. Tyrosine - Wikipedia [en.wikipedia.org]

- 2. L-Meta-tyrosine, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]

- 3. L-Tyrosinamide | C9H12N2O2 | CID 151243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3 amino propanamide | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Tyrosine, DL- | C9H11NO3 | CID 13052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3AA-1 and 3AA-2 [iupac.qmul.ac.uk]

- 8. (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide | C9H12N2O3 | CID 14274715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide | 78891-97-1 | Benchchem [benchchem.com]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 17. lcms.cz [lcms.cz]

- 18. Unnatural Amino Acids - Enamine [enamine.net]

- 19. RSP Amino Acid Analogues at Drug Discovery Technology [pharmaceuticalonline.com]

- 20. mdpi.com [mdpi.com]

2-Amino-3-(3-hydroxyphenyl)propanamide IUPAC name and structure

Isomeric Distinction, Synthetic Pathways, and Pharmacological Implications

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-3-(3-hydroxyphenyl)propanamide , the amide derivative of meta-tyrosine (m-tyrosine).[1] Unlike its proteinogenic isomer (para-tyrosine), this molecule is primarily associated with oxidative stress pathology and allelopathic phytotoxicity.[1] This document details the IUPAC structural elucidation, robust synthetic methodologies (solution and solid-phase), and the physicochemical properties governing its application in peptidomimetic drug design.[1]

Structural Elucidation & Nomenclature

IUPAC Deconstruction

The systematic name 2-Amino-3-(3-hydroxyphenyl)propanamide is derived via the following hierarchy:

-

Principal Functional Group: Amide (Suffix: -amide).[1][2][3][4] The carbon of the amide group is C1.[1][5]

-

Carbon Backbone: Propane (3 carbons).[1]

-

Substituents:

Isomeric Context

It is critical to distinguish this molecule from L-Tyrosinamide (para-isomer), the derivative of the standard amino acid.[1]

-

Target Molecule (meta): 3-OH substitution.[1][6] Marker of hydroxyl radical damage to phenylalanine; non-proteinogenic.[1]

-

Standard Isomer (para): 4-OH substitution.[1] Precursor to catecholamines and melanin.[1]

Structural Visualization

The following diagram illustrates the connectivity and the critical meta-substitution pattern.

Caption: Connectivity graph highlighting the meta-hydroxyl positioning relative to the peptide backbone.

Physicochemical Profile

The following data summarizes the properties of the hydrochloride salt, which is the standard stable form for storage and synthesis.

| Property | Value / Description | Note |

| Molecular Formula | C₉H₁₂N₂O₂ | Free base |

| Molecular Weight | 180.21 g/mol | Free base |

| Solubility | High in H₂O, DMSO, Methanol | Amide functionality increases polarity vs. ester analogs. |

| pKa (approx) | The amide withdraws electron density, slightly lowering pKa of | |

| Stability | Hydrolysis susceptible at pH < 2 or pH > 10 | Stable as dry HCl salt at -20°C. |

| Stereochemistry | (S)-Enantiomer (L-isomer) | Most common for biological mimicry; derived from L-Phe oxidation.[1] |

Synthetic Methodologies

Synthesis of the amide requires activating the carboxylic acid of the parent amino acid (m-Tyrosine) while protecting the alpha-amine.[1] Two primary routes are recommended based on scale and available equipment.

Route A: Solution-Phase Mixed Anhydride (Scalable)

This method uses isobutyl chloroformate to generate a mixed anhydride intermediate, which is then cleaved by ammonia.[1] It is cost-effective for multi-gram scales.[1]

Route B: Solid-Phase Synthesis (High Purity)

Using Rink Amide Resin allows for the direct cleavage of the peptide bond to yield the C-terminal amide.[1] This is preferred for drug discovery applications where purity is paramount.[1]

Synthetic Workflow Diagram

Caption: Step-by-step solid-phase synthesis workflow ensuring C-terminal amidation.

Detailed Experimental Protocol

Objective: Synthesis of (S)-2-Amino-3-(3-hydroxyphenyl)propanamide via Solution Phase (EDC/HOBt Coupling). Rationale: This protocol avoids the high cost of resins and is suitable for producing the amide as a standalone building block.[1]

Reagents[7]

-

Substrate: Boc-m-Tyrosine (N-tert-butoxycarbonyl-m-tyrosine).[1]

-

Coupling Agents: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[1]

-

Ammonia Source: 25% Aqueous Ammonia or Ammonium Chloride/DIPEA.[1]

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).[1]

Step-by-Step Procedure

-

Activation:

-

Amidation:

-

Workup (Self-Validating Step):

-

Deprotection (Boc Removal):

-

Purification:

-

Precipitate the final salt in cold Diethyl Ether.

-

Isolate via filtration.[1]

-

Biological & Pharmacological Context[7][10]

Oxidative Stress Marker

Unlike p-tyrosine, m-tyrosine is not encoded by DNA.[1] It is formed post-translationally via hydroxyl radical attack on phenylalanine.[1]

-

Relevance: Elevated levels of m-tyrosine (and its derivatives) in proteins are a "fingerprint" of oxidative damage [1].[1][9]

-

Therapeutic Angle: The amide form (2-Amino-3-(3-hydroxyphenyl)propanamide) is often used as a stable standard for HPLC calibration or as a competitive inhibitor in transport studies to block m-tyrosine incorporation into proteins.[1]

Allelopathy and Herbicidal Activity

m-Tyrosine is a potent allelochemical secreted by fescue grasses (Festuca rubra) [2].[1][10]

-

Mechanism: It mimics phenylalanine, incorporating into the proteome of competing plants, leading to malformed proteins and cell death.

-

Amide Derivative: The amide modification alters the transport kinetics, potentially increasing root uptake efficiency in experimental herbicide designs.[1]

Peptidomimetics

In drug design, replacing p-Tyr with m-Tyr (and amidating the C-terminus) creates peptides that are:

-

Resistant to proteolysis: Non-natural side chain orientation hinders enzyme recognition.[1]

-

Receptor Selective: The shift of the -OH group from position 4 to 3 alters hydrogen bonding networks in GPCR binding pockets (e.g., Opioid receptors) [3].[1]

References

-

National Center for Biotechnology Information (NCBI). (n.d.).[1] Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress.[1][7] PMC.[1] Retrieved from [Link]

-

Frontiers in Plant Science. (2020).[1] The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism.[1] Retrieved from [Link]

-

PubChem. (n.d.).[1] 2-amino-N-(3-hydroxyphenyl)propanamide Compound Summary. Retrieved from [Link][1]

-

Royal Society of Chemistry. (2016).[1] Solid phase synthesis of TyrT, a thymine–tyrosine conjugate.[1][11] (Methodology reference for Tyrosine Amide synthesis). Retrieved from [Link]

Sources

- 1. Tyrosine - Wikipedia [en.wikipedia.org]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. 12.2. Naming alcohols, amines and amides | Organic Chemistry II [courses.lumenlearning.com]

- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl | C9H12ClNO3 | CID 22812818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. theexamformula.co.uk [theexamformula.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome [frontiersin.org]

- 11. Solid phase synthesis of TyrT, a thymine–tyrosine conjugate with poly(A) RNA-binding ability - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00294C [pubs.rsc.org]

An In-depth Technical Guide to 2-Amino-3-(3-hydroxyphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(3-hydroxyphenyl)propanamide, a derivative of the amino acid meta-tyrosine, is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and potential biological activities. By consolidating key data and outlining experimental methodologies, this document serves as a foundational resource for researchers engaged in drug discovery and development. The guide details the physicochemical characteristics of the compound, offers a step-by-step synthesis protocol, and explores its putative mechanisms of action, thereby providing a robust framework for future investigation.

Introduction

2-Amino-3-(3-hydroxyphenyl)propanamide is a synthetic amino acid derivative with a chemical structure analogous to endogenous molecules, suggesting a potential for interaction with biological systems. Its core structure consists of a propanamide backbone with an amino group at the alpha-position and a 3-hydroxyphenyl moiety attached to the beta-carbon. This arrangement presents multiple functional groups—a primary amine, an amide, and a phenolic hydroxyl group—that can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions with biological targets.[1] The strategic placement of the hydroxyl group at the meta-position of the phenyl ring distinguishes it from its more common para-substituted counterpart (a derivative of tyrosine), potentially conferring unique pharmacological properties. Understanding the synthesis, properties, and biological context of this molecule is crucial for harnessing its potential in medicinal chemistry and drug development.

Core Compound Identification and Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability.

CAS Number: 1500527-92-3

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2-Amino-3-(3-hydroxyphenyl)propanamide and its related parent compound, L-m-tyrosine. These data are essential for designing experimental conditions, predicting solubility, and understanding the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [2] |

| Molecular Weight | 180.21 g/mol | |

| Parent Compound (L-m-tyrosine) Molecular Formula | C₉H₁₁NO₃ | [3] |

| Parent Compound (L-m-tyrosine) Molecular Weight | 181.19 g/mol | [3] |

| Parent Compound (L-m-tyrosine HCl salt) Molecular Weight | 217.65 g/mol | [3] |

| Predicted Water Solubility | High | Implied by functional groups |

| Predicted LogP | Low | Implied by functional groups |

| Appearance | White to off-white solid (predicted) | General for similar compounds |

Synthesis and Characterization

The synthesis of 2-Amino-3-(3-hydroxyphenyl)propanamide can be approached through standard peptide chemistry techniques, typically starting from its corresponding amino acid, 3-hydroxy-L-phenylalanine (L-m-tyrosine). The primary transformation involves the amidation of the carboxylic acid group.

Rationale for Synthetic Strategy

The chosen synthetic pathway focuses on the selective activation of the carboxylic acid group of a protected L-m-tyrosine, followed by amidation. This strategy is widely adopted in peptide synthesis due to its efficiency and the availability of a vast array of protecting groups and coupling reagents. The use of protecting groups for the amine and hydroxyl functionalities is critical to prevent side reactions and ensure the selective formation of the desired amide bond. Subsequent deprotection yields the final product. This methodical approach ensures high purity and yield, which are paramount for pharmacological studies.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 2-Amino-3-(3-hydroxyphenyl)propanamide.

Caption: Conceptual workflow for the synthesis of 2-Amino-3-(3-hydroxyphenyl)propanamide.

Detailed Experimental Protocol: Synthesis from L-m-tyrosine

This protocol provides a representative method for the synthesis of the target compound. Note: This is a generalized protocol and may require optimization.

-

Protection of L-m-tyrosine:

-

Dissolve L-m-tyrosine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium bicarbonate) to adjust the pH.

-

Introduce an amine-protecting group reagent, such as Di-tert-butyl dicarbonate (Boc₂O), and stir at room temperature until the reaction is complete (monitored by TLC).

-

Protect the phenolic hydroxyl group if necessary, using a suitable protecting group like a silyl ether.

-

Extract and purify the protected amino acid.

-

-

Amide Formation:

-

Dissolve the protected L-m-tyrosine in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent (e.g., DCC or HBTU) and an activator (e.g., HOBt).

-

Introduce a source of ammonia, such as ammonium chloride with a non-nucleophilic base (e.g., DIEA), to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

-

Deprotection:

-

Remove the solvent under reduced pressure.

-

Treat the crude product with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group.

-

If a hydroxyl protecting group was used, select an appropriate deprotection method (e.g., TBAF for silyl ethers).

-

-

Purification:

-

Purify the final compound using techniques such as recrystallization or column chromatography on silica gel to yield pure 2-Amino-3-(3-hydroxyphenyl)propanamide.[4]

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

-

Biological Activity and Potential Mechanisms of Action

While specific studies on 2-Amino-3-(3-hydroxyphenyl)propanamide are limited, its structural similarity to other biologically active molecules allows for informed hypotheses regarding its potential pharmacological roles. Derivatives of amino acids are known to be versatile in medicinal chemistry, often serving as intermediates or active compounds themselves.[1][5]

Hypothesized Biological Roles

-

Neuromodulatory Activity: Given its structural resemblance to neurotransmitter precursors like L-DOPA and other tyrosine derivatives, this compound could potentially interact with enzymes or receptors within the central nervous system. For instance, related structures have been investigated for their effects on dopamine receptors.

-

Enzyme Inhibition: The functional groups present in the molecule could allow it to act as an inhibitor for various enzymes. For example, it might compete with endogenous substrates for binding to the active site of metabolic enzymes.

-

Antimicrobial/Antifungal Activity: Amino acid derivatives have been explored as potential antimicrobial agents.[6] The specific stereochemistry and functional groups of 2-Amino-3-(3-hydroxyphenyl)propanamide could allow it to interfere with microbial cellular processes.

-

Anti-inflammatory Effects: Some amino acid metabolites, such as tryptophan derivatives, have demonstrated anti-inflammatory properties.[7] It is plausible that 2-Amino-3-(3-hydroxyphenyl)propanamide could modulate inflammatory pathways.

Potential Signaling Pathway Interaction

The interaction of small molecules with cellular signaling pathways is a cornerstone of modern drug development. Based on the activities of similar compounds, 2-Amino-3-(3-hydroxyphenyl)propanamide could potentially modulate pathways involved in inflammation, such as the NF-κB signaling cascade.

Caption: Hypothesized modulation of the NF-κB inflammatory pathway.

This diagram illustrates a potential mechanism where the compound could inhibit the IKK complex, preventing the degradation of IκBα and subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes. This remains a hypothesis pending experimental validation.

Potential Applications and Future Research

The unique structural features of 2-Amino-3-(3-hydroxyphenyl)propanamide make it a candidate for several applications in drug development and chemical biology.

-

Scaffold for Drug Discovery: This molecule can serve as a versatile starting point or scaffold for the synthesis of more complex pharmaceutical compounds. Its functional groups can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

-

Prodrug Development: The amine or hydroxyl groups could be used to attach a promoiety, creating a prodrug with improved solubility, stability, or targeted delivery. The use of amino acids in prodrug design is a well-established strategy to enhance the therapeutic profile of parent drugs.

-

Chemical Probe: In a labeled form (e.g., with a fluorescent tag or radioisotope), this compound could be used as a chemical probe to identify and study novel biological targets.

Future research should focus on a systematic evaluation of its biological activities through in vitro and in vivo screening assays. Elucidating its precise mechanism of action will be critical, as will studies to determine its structure-activity relationship (SAR) by synthesizing and testing a library of related analogs.

Conclusion

2-Amino-3-(3-hydroxyphenyl)propanamide is a compound with significant untapped potential in the fields of medicinal chemistry and pharmacology. This guide has provided a comprehensive overview of its known properties, a robust framework for its synthesis, and a well-reasoned basis for hypotheses regarding its biological activity. As research continues, a deeper understanding of this molecule and its derivatives will undoubtedly open new avenues for the development of novel therapeutics and research tools.

References

-

PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2-Amino-3-hydroxy-1-(4-nitrophenyl)propan-1-one Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-N-[(3-hydroxyphenyl)methyl]propanamide. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

-

Multiple Sclerosis News Today. (2021, August 4). Amino Acid Metabolite Shows Anti-inflammatory Potential. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

- Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.

-

Veeprho. (n.d.). 3-chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]

-

MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanamide, 2-hydroxy- (CAS 2043-43-8). Retrieved from [Link]

Sources

- 1. 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride | 1220034-67-2 | Benchchem [benchchem.com]

- 2. 2-amino-N-(3-hydroxyphenyl)propanamide | C9H12N2O2 | CID 61167294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl | C9H12ClNO3 | CID 22812818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]

- 5. 2-Amino-3-chloro-N-hydroxy-propanamide | CAS 120854-55-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

2-Amino-3-(3-hydroxyphenyl)propanamide molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-3-(3-hydroxyphenyl)propanamide

Executive Summary & Molecular Identity

2-Amino-3-(3-hydroxyphenyl)propanamide, commonly referred to as

Physicochemical Specifications

| Parameter | Specification |

| IUPAC Name | 2-Amino-3-(3-hydroxyphenyl)propanamide |

| Common Synonyms | |

| Chemical Formula | |

| Molecular Weight | 180.20 g/mol |

| Exact Mass | 180.0899 |

| Isomeric Distinction | meta-substitution (3-position) vs. standard para (4-position) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

| pKa (Calculated) |

Structural Analysis & Isomerism

The biological activity of tyrosine derivatives is strictly governed by the position of the hydroxyl group on the phenyl ring. Researchers must distinguish between the two primary isomers:

- -Tyrosine Amide (Para): The standard biological isomer. The hydroxyl group is at position 4.[1]

- -Tyrosine Amide (Meta): The subject of this guide. The hydroxyl group is at position 3.

Scientific Implication: The meta-hydroxyl group alters the hydrogen bonding network within the enzyme active site. In oxidative stress research,

Synthetic Methodology: Solid-Phase Peptide Synthesis (SPPS)

While liquid-phase amidation of methyl esters is possible, it is prone to racemization and lower yields. The industry-standard protocol for generating high-purity amino acid amides is Fmoc-based Solid Phase Peptide Synthesis (SPPS) utilizing Rink Amide resin. This method ensures the C-terminal carboxyl group is converted to a primary amide upon cleavage.

Protocol: Rink Amide Resin Strategy

Materials:

-

Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).

-

Amino Acid: Fmoc-

-Tyr(tBu)-OH (Side chain protection is critical). -

Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

-

Cleavage Cocktail: TFA:TIS:H

O (95:2.5:2.5).[2]

Step-by-Step Workflow:

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes to expose reactive amine sites.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Coupling:

-

Dissolve Fmoc-

-Tyr(tBu)-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. -

Add to resin and shake at room temperature for 60 minutes.

-

Validation: Perform Kaiser Test. (Blue = Incomplete; Colorless = Complete).

-

-

Final Deprotection: Remove N-terminal Fmoc group with 20% Piperidine/DMF.

-

Cleavage & Global Deprotection:

-

Isolation: Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Figure 1: SPPS workflow for the synthesis of m-Tyrosine Amide using Rink Amide resin logic.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, a dual-method validation approach utilizing HPLC and Mass Spectrometry is required.

A. High-Performance Liquid Chromatography (HPLC)

Due to the polarity of the primary amide and the phenolic hydroxyl, a standard C18 column requires a modified gradient.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5

m, -

Mobile Phase A: Water + 0.1% TFA (Ion pairing agent to improve peak shape).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 40% B over 20 minutes. (Note: The amide elutes earlier than the ester or protected forms).

-

Detection: UV at 280 nm (Characteristic phenol absorption).

B. Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Theoretical Mass (

): 180.20 Da. -

Observed Species:

- : 181.2 (Base peak).

- : 361.4 (Dimer, often seen at high concentrations).

Figure 2: Analytical decision matrix for validating molecular identity and purity.

Biological & Pharmaceutical Context

Peptidomimetics and Stability

The conversion of the carboxylic acid to an amide (

-

Charge Neutralization: It removes the negative charge at the C-terminus, mimicking the electronic environment of a peptide bond within a longer protein chain.

-

Exopeptidase Resistance: Free carboxylates are targets for carboxypeptidases. Amidation blocks this degradation pathway, significantly extending the half-life of the molecule in biological assays.

Oxidative Stress Marker

-Tyrosine is generated in vivo when the hydroxyl radical (References

-

Solid-Phase Peptide Synthesis (SPPS) Standards: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]

-

Rink Amide Resin Cleavage Protocols: Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

m-Tyrosine as an Oxidative Marker: Gieseg, S. P., et al. (1993). Protein-bound 3,4-dihydroxyphenylalanine is a major reductant-formed product of hydroxyl radical attack on proteins. Biochemistry. [Link][5][1][6][7]

-

PubChem Compound Summary: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61167294, 2-amino-N-(3-hydroxyphenyl)propanamide (Isomer Analog). [Link]

Sources

- 1. Tyrosine - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. 2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide | 78891-97-1 | Benchchem [benchchem.com]

- 5. (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide | C9H12N2O3 | CID 14274715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-amino-N-[(3-hydroxyphenyl)methyl]propanamide | C10H14N2O2 | CID 77606478 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 2-Amino-3-(3-hydroxyphenyl)propanamide

Abstract

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the aqueous and organic solvent solubility of 2-Amino-3-(3-hydroxyphenyl)propanamide. As the amide derivative of the non-proteinogenic amino acid m-tyrosine, this compound presents unique physicochemical characteristics that necessitate a rigorous and systematic approach to solubility assessment. This guide details the foundational principles governing its solubility, provides a step-by-step protocol for the gold-standard shake-flask method, outlines robust analytical quantification techniques, and discusses the critical interpretation of solubility data in the context of pharmaceutical development.

Introduction: The Critical Role of Solubility

2-Amino-3-(3-hydroxyphenyl)propanamide, the amide of m-tyrosine, is a molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a primary amine, a phenolic hydroxyl group, and a carboxamide, imparts a complex physicochemical profile. The solubility of an active pharmaceutical ingredient (API) is a paramount physical property that profoundly influences its entire development lifecycle. From early discovery, where it dictates the reliability of in vitro assays, to late-stage formulation and in vivo performance, poor solubility can lead to low bioavailability, underestimated toxicity, and significant development hurdles.[1][2]

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies required to accurately characterize the solubility of this specific molecule. By understanding the "why" behind each experimental choice, researchers can generate reliable, reproducible data crucial for informed decision-making in the drug development pipeline.

Physicochemical Landscape of 2-Amino-3-(3-hydroxyphenyl)propanamide

The solubility behavior of 2-Amino-3-(3-hydroxyphenyl)propanamide is governed by its distinct functional groups, which can ionize and participate in hydrogen bonding.

-

Ionizable Groups and pH-Dependence: The molecule possesses two primary ionizable centers: the primary amino group (α-amino) and the phenolic hydroxyl group.

-

The α-amino group is basic and will be protonated (cationic, -NH3+) at pH values below its pKa (~7-8).

-

The phenolic hydroxyl group is weakly acidic and will be deprotonated (anionic, -O-) at pH values above its pKa (~9-10).

-

-

Zwitterionic Nature: Like amino acids, this molecule can exist as a zwitterion, possessing both a positive and a negative charge, though its net charge is zero.[3] This zwitterionic character significantly enhances its solubility in polar protic solvents like water.[3]

-

Hydrogen Bonding: The presence of the amide (-CONH2), amino (-NH2), and hydroxyl (-OH) groups makes the molecule an excellent hydrogen bond donor and acceptor.[4] This capability is central to its interaction with protic solvents.

-

Hydrophobicity: The phenyl ring introduces a degree of lipophilicity, which will influence its solubility in less polar and organic solvents.

The interplay of these features means that the aqueous solubility of 2-Amino-3-(3-hydroxyphenyl)propanamide will be highly dependent on the pH of the medium.[2][5][6] Generally, solubility is lowest near the isoelectric point (pI) where the net charge is zero and highest at pH values where the molecule is predominantly in its cationic (low pH) or anionic (high pH) form.

Experimental Design: The Gold Standard Shake-Flask Method

To determine the thermodynamic or equilibrium solubility, the shake-flask method is the most reliable and widely accepted technique.[7][8][9] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[9]

Rationale for Solvent Selection

The choice of solvents should be guided by regulatory requirements and practical applications in pharmaceutical development.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): As per International Council for Harmonisation (ICH) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers, solubility must be determined across a pH range representative of the gastrointestinal tract.[10][11][12][13] A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media over this pH range at 37 °C.[10][12][13]

-

Water (Unbuffered): Provides a baseline solubility in a neutral aqueous environment.

-

Common Co-solvents: Solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are frequently used in liquid formulations to enhance the solubility of poorly water-soluble drugs.

-

Organic Solvents: Solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are useful for understanding the compound's polarity and for analytical method development. Studies on similar N-acetyl amino acid amides have shown that solvents like formic acid can be particularly effective due to favorable interactions with both hydrophobic side chains and the polypeptide backbone.[14][15][16]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Sources

- 1. enamine.net [enamine.net]

- 2. ijnrd.org [ijnrd.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Factors That Affect Solubility [saylordotorg.github.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. admescope.com [admescope.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spiber.inc | Official Website [spiber.inc]

- 16. researchgate.net [researchgate.net]

Application Note: Mechanistic Profiling of 2-Amino-3-(3-hydroxyphenyl)propanamide (m-Tyrosinamide)

Executive Summary & Biological Context

2-Amino-3-(3-hydroxyphenyl)propanamide , commonly referred to as

This application note details the mechanism of action (MoA) studies required to characterize this compound's utility in three critical areas:

-

Transport Selectivity: Acting as a substrate/inhibitor for System L transporters (LAT1/SLC7A5) without immediate ribosomal incorporation.

-

Peptidomimetic Stability: Serving as a C-terminal cap in opioid peptide analogues (e.g., Dmt-Tic derivatives) to resist carboxypeptidase degradation.

-

False Neurotransmission: Investigating its potential as a "masked" precursor to

-tyramine in catecholaminergic neurons.

Mechanism of Action (MoA) Landscape

The biological activity of

The Transport-Translation Decoupling Hypothesis

-Tyrosine is toxic because it mimics Phenylalanine and is charged onto tRNA-

Transport: The amide retains affinity for the Large Neutral Amino Acid Transporter 1 (LAT1), allowing cellular entry.

-

Translation Block: The C-terminal amide prevents esterification by phenylalanyl-tRNA synthetase, theoretically mitigating immediate cytotoxicity unless intracellular amidases cleave the protecting group.

Pathway Visualization

The following diagram illustrates the differential processing of

Figure 1: Differential metabolic fate of m-Tyrosine vs. m-Tyrosinamide. The amide modification prevents immediate incorporation into proteins (toxicity) while retaining transporter affinity.

Experimental Protocols

Protocol A: LAT1 Transport Competition Assay

Objective: Determine the affinity (

Materials:

-

Cell Line: HEK293 cells stably expressing hLAT1/4F2hc (SLC7A5/SLC3A2).

-

Tracer:

-L-Leucine (10 nM final concentration). -

Test Compound: 2-Amino-3-(3-hydroxyphenyl)propanamide (0.1 µM – 1 mM).

-

Inhibitor Control: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).

Workflow:

-

Seeding: Plate HEK-LAT1 cells in 24-well plates (

cells/well) and culture for 24h. -

Equilibration: Wash cells

with warm Na -

Incubation: Add uptake buffer containing

-L-Leucine and varying concentrations of-

Incubate for 2 minutes at 37°C (Initial rate conditions).

-

-

Termination: Rapidly aspire buffer and wash

with ice-cold PBS containing 1 mM unlabeled Leucine. -

Lysis: Lyse cells with 0.1 N NaOH.

-

Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

-

Analysis: Fit data to the Cheng-Prusoff equation to derive

.

Data Reporting Template:

| Compound | IC50 (µM) | Ki (µM) | Hill Slope | Relative Affinity (vs Leu) |

| L-Leucine (Control) | 15.2 ± 1.2 | -- | 1.0 | 1.0 |

| m-Tyrosinamide | [Result] | [Result] | [Result] | [Result] |

| BCH (Reference) | 25.0 ± 2.5 | -- | 0.98 | 0.6 |

Protocol B: Microsomal Stability & Amidase Cleavage

Objective: Assess the metabolic stability of the amide bond.

Rationale: If the compound is a "prodrug" for

Methodology:

-

Reaction Mix: 1 µM

-Tyrosinamide in 100 mM Phosphate Buffer (pH 7.4). -

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Plasma (0.5 mg protein/mL).

-

Initiation: Add NADPH regenerating system (if checking oxidative metabolism) or buffer alone (if checking amidase only).

-

Sampling: Aliquot at

min. -

Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g.,

-Tyrosine). -

Detection: LC-MS/MS (MRM mode).

-

Transition 1 (Parent): 181.1

164.1 (Loss of NH3). -

Transition 2 (Metabolite - Acid): 182.1

136.1 (m-Tyrosine).

-

Protocol C: GPCR Binding Screen (Opioid/Adrenergic)

Objective: Determine if the amide moiety confers direct receptor binding affinity, independent of transport. Rationale: Tyrosine amides are pharmacophores for Mu-Opioid Receptors (MOR) and can interact with Adrenergic receptors due to the phenethylamine core.

Workflow Visualization:

Figure 2: Workflow for competitive radioligand binding assay to determine receptor affinity.

Expected Results & Troubleshooting

Transport Kinetics

-

Expectation:

-Tyrosinamide should show competitive inhibition of Leucine uptake via LAT1. -

Troubleshooting: If no inhibition is observed, the amide modification may reduce affinity compared to the free acid. Verify with LAT2 (SLC7A8) assays, as amides sometimes shift selectivity profiles.

Stability

-

Expectation: High stability in plasma (low amidase activity) but moderate degradation in liver microsomes.

-

Significance: Rapid hydrolysis suggests the compound acts primarily as a prodrug for

-Tyrosine. High stability suggests it acts as a distinct pharmacological entity (e.g., a transport inhibitor).

References

-

Rodgers, K. J., & Dean, R. T. (2000). "Chromatographic separation of the enantiomers of m-tyrosine and their identification in oxidized proteins." Free Radical Biology and Medicine, 29(6), 534-539. Link

-

Gauthier-Coles, G., et al. (2021). "Molecular mechanisms of amino acid transport: The role of LAT1 in cancer." Biochemical Pharmacology, 190, 114664. Link

- Gentile, G., et al. (2011). "Peptide synthesis: Chemical capping of the C-terminus." Comprehensive Organic Synthesis, 2nd Ed.

-

PubChem Compound Summary. "2-Amino-3-(3-hydroxyphenyl)propanamide." CID 61167294.[1] Link

-

Smith, Q. R. (2000). "Transport of glutamate and other amino acids at the blood-brain barrier." Journal of Nutrition, 130(4), 1016S-1022S. Link

Sources

Use of 2-Amino-3-(3-hydroxyphenyl)propanamide as a research tool for [specific disease]

Sub-Title: Modeling Oxidative Proteotoxicity and False Neurotransmission in Dopaminergic Neurons

Executive Summary

Compound: 2-Amino-3-(3-hydroxyphenyl)propanamide (L-m-Tyrosinamide) Target Disease: Parkinson’s Disease (PD) Primary Application: Induction of non-canonical amino acid proteotoxicity and "false neurotransmitter" synthesis to model sporadic PD pathology.[1]

This guide details the use of L-m-Tyrosinamide as a specialized research tool. Unlike canonical L-Tyrosine (4-hydroxyphenyl), the meta-isomer (3-hydroxyphenyl) is a product of oxidative stress (phenylalanine hydroxylation by hydroxyl radicals) rather than enzymatic synthesis.[1] By using the amide derivative, researchers can achieve enhanced cellular uptake compared to the free acid, allowing for the intracellular accumulation of m-Tyrosine.[1] This enables the precise modeling of oxidative stress-induced protein misfolding and dopaminergic dysfunction , two hallmarks of Parkinsonian neurodegeneration.[1]

Scientific Background & Mechanism

The "Oxidized Amino Acid" Hypothesis in PD

In sporadic Parkinson's Disease, oxidative stress is not just a consequence but a driver of pathology.[1] Hydroxyl radicals (

-

Proteotoxicity (The "Trojan Horse" Effect):

-

The cellular translation machinery (tRNA synthetases) cannot perfectly discriminate between L-Tyrosine (p-Tyr) and m-Tyrosine.[1]

-

m-Tyrosine is misincorporated into nascent proteins.[1] Because the hydroxyl group is in the meta position, it disrupts hydrogen bonding networks and hydrophobic packing, leading to protein misfolding, aggregation, and activation of the Unfolded Protein Response (UPR).[1]

-

-

False Neurotransmission:

-

m-Tyrosine acts as a substrate for Aromatic L-Amino Acid Decarboxylase (AADC) , bypassing the rate-limiting enzyme Tyrosine Hydroxylase (TH).[1]

-

It is metabolized into m-Tyramine or m-Dopamine, which are "false neurotransmitters." They displace Dopamine from vesicles (VMAT2) but do not activate Dopamine receptors with the same efficacy, leading to synaptic failure.[1]

-

Why Use the Amide (L-m-Tyrosinamide)?

The free acid m-Tyrosine has poor membrane permeability due to its zwitterionic nature at physiological pH.[1] The amide derivative (L-m-Tyrosinamide ) masks the carboxyl group, significantly increasing lipophilicity and cellular uptake.[1] Once intracellular, ubiquitous aminopeptidases hydrolyze the amide bond, releasing the active toxic agent (m-Tyrosine) directly into the cytoplasm.[1]

Mechanistic Pathway Diagram[1]

Figure 1: Intracellular fate of L-m-Tyrosinamide.[1] The compound acts as a vehicle to load neurons with m-Tyrosine, triggering dual toxicity pathways.

Experimental Protocols

Protocol A: Modeling Neuronal Proteotoxicity

Objective: To induce and quantify protein aggregation in SH-SY5Y cells using L-m-Tyrosinamide.

Materials

-

Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 (Rat Pheochromocytoma).[1]

-

Reagent: L-m-Tyrosinamide (dissolved in DMSO to 100 mM stock).

-

Control: L-p-Tyrosinamide (canonical isomer).[1]

-

Assay: Thioflavin T (ThT) or Proteostat® Aggresome detection kit.[1]

Step-by-Step Methodology

-

Differentiation: Culture SH-SY5Y cells in DMEM/F12 + 10% FBS. Differentiate with 10 µM Retinoic Acid (RA) for 5 days to induce a neuronal phenotype.[1]

-

Treatment:

-

Incubation: Incubate for 24 to 48 hours at 37°C, 5% CO2.

-

Aggregation Assay (Thioflavin T):

-

Validation: High ThT signal indicates increased amyloid-like fibril formation due to m-Tyr incorporation.[1]

Protocol B: HPLC Detection of False Neurotransmitters

Objective: To confirm the metabolic conversion of the tool compound into m-Dopamine.

Chromatographic Conditions

| Parameter | Setting |

| System | HPLC with Electrochemical Detection (ECD) or Mass Spec (LC-MS/MS) |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm) |

| Mobile Phase | 90% Citrate Buffer (50 mM, pH 3.[1]2) / 10% Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | ECD (+700 mV) or MS (MRM mode) |

| Standards | Dopamine (DA), m-Tyramine, m-Dopamine |

Procedure

-

Treat differentiated PC12 cells with 0.5 mM L-m-Tyrosinamide for 12 hours.

-

Wash cells 2x with PBS to remove extracellular compound.[1]

-

Lyse cells in 0.1 M Perchloric Acid (PCA) to precipitate proteins and stabilize catecholamines.

-

Centrifuge at 12,000 x g for 10 min at 4°C.

-

Inject supernatant (20 µL) into HPLC.

-

Expected Result: Appearance of a novel peak (m-Dopamine) eluting slightly earlier than standard Dopamine, with a reduction in the endogenous Dopamine peak area (displacement effect).[1]

Data Interpretation & Troubleshooting

Expected Outcomes Table

| Readout | Control (Vehicle) | L-p-Tyrosinamide (Isomer Control) | L-m-Tyrosinamide (Tool) | Biological Interpretation |

| Cell Viability (MTT) | 100% | 95-100% | 40-60% | m-Tyr induces specific cytotoxicity.[1] |

| Protein Aggregation | Low | Low | High | Incorporation causes misfolding.[1] |

| Dopamine Levels | Normal | Normal/Slight Increase | Decreased | Displacement by false neurotransmitter.[1] |

| ROS Levels | Baseline | Baseline | Elevated | Mitochondrial stress response.[1] |

Critical Troubleshooting

-

Issue: Compound precipitation.[1]

References

-

Rodgers, K. J., & Dean, R. T. (2000).[1] Assessment of proteome turnover by use of the non-protein amino acid, L-m-tyrosine.[1] The International Journal of Biochemistry & Cell Biology, 32(10), 1059–1068.[1]

-

Gurer-Orhan, H., Ercal, N., & Mare, S. (2006).[1] Toxicity of m-tyrosine in neuronal cells.[1] Amino Acids, 30, 413–420.[1]

-

Dunlop, R. A., et al. (2008).[1] The non-protein amino acid L-m-tyrosine causes motor neuron death in vitro and in vivo.[1] The International Journal of Biochemistry & Cell Biology, 40(10), 2134-2146.[1]

-

Smith, M. A., et al. (1994).[1] Widespread Peroxynitrite-Mediated Damage in Alzheimer's Disease.[1] Archives of Biochemistry and Biophysics, 311(2), 436-439.[1] (Context on tyrosine nitration/oxidation).

-

Bertin, C., et al. (2007).[1] Production of m-tyrosine by the hydroxyl radical attack on phenylalanine.[1] Free Radical Biology and Medicine, 43(7), 993-1002.[1]

Sources

Application Note: Structural Optimization of m-Tyrosine Amide Scaffolds for Enhanced GPCR Potency

This Application Note is designed for medicinal chemists and pharmacologists engaged in the structural optimization of opioid peptidomimetics and small-molecule GPCR ligands. It focuses on the 2-Amino-3-(3-hydroxyphenyl)propanamide scaffold—a meta-tyrosine (m-Tyr) derivative—and provides a rigorous framework for transforming this intermediate into high-potency therapeutic candidates.

Introduction & Scientific Rationale

The molecule 2-Amino-3-(3-hydroxyphenyl)propanamide represents the amide derivative of meta-tyrosine (m-Tyr). In drug discovery, specifically within the opioid receptor landscape (Mu/Delta/Kappa), the N-terminal tyrosine residue is the critical "message" moiety responsible for receptor activation.

Standard para-tyrosine (p-Tyr) suffers from rapid metabolic degradation and oxidative instability. The meta-isomer offers a strategic bioisosteric advantage:

-

Metabolic Stability: The shift of the hydroxyl group from position 4 to 3 hinders recognition by standard tyrosinases and some aminopeptidases, prolonging half-life.

-

Receptor Selectivity: The 3-hydroxyl group maintains critical hydrogen bonding with receptor residues (e.g., Asp147 in MOR) while altering the vector of interaction, often enhancing selectivity for Mu-Opioid Receptors (MOR) over Delta subtypes.

-

Toxicity Mitigation: While free m-Tyr is cytotoxic due to misincorporation into proteins, N-capping or amide derivatization (as proposed here) prevents recognition by tyrosyl-tRNA synthetase, eliminating this risk while retaining pharmacological efficacy.

This guide details the protocol for derivatizing this scaffold to maximize potency (affinity and efficacy) and metabolic stability .

Phase I: Rational Design & SAR Strategy

To improve potency, we do not randomly modify the scaffold. We apply a "Message-Address" concept. The 3-hydroxyphenyl group is the "Message" (activates receptor). The propanamide tail is the "Address" (determines selectivity/affinity).

Strategic Modifications (SAR Logic)

-

Modification A (N-Terminus): Monomethylation or dimethylation of the primary amine.

-

Why: Increases lipophilicity (BBB penetration) and prevents N-terminal degradation by aminopeptidases.

-

-

Modification B (Alpha-Carbon): Introduction of a methyl group (

-Me).-

Why: Constrains the peptide backbone, locking the "active conformation" and preventing rotation that leads to entropy loss upon binding.

-

-

Modification C (Amide Nitrogen): Substitution with bulky lipophilic groups (e.g., benzyl, isoquinoline).

-

Why: Engages secondary hydrophobic pockets in the GPCR transmembrane domain to drastically lower

(increase affinity).

-

Workflow Visualization

The following decision tree outlines the logical flow for derivative selection based on initial screening data.

Figure 1: Iterative Structure-Activity Relationship (SAR) workflow for optimizing the m-Tyr amide scaffold. Blue indicates the starting point, Red indicates failure modes, and Green indicates success/progression.

Phase II: Chemical Synthesis Protocol

Objective: Synthesize a library of N-substituted amides from the parent m-Tyr scaffold. Method: Solution-Phase Coupling using HATU.

Materials

-

Starting Material: Boc-3-hydroxyphenylalanine (Boc-m-Tyr-OH).

-

Amine Partners: Diverse primary/secondary amines (e.g., benzylamine, piperidine).

-

Reagents: HATU (Coupling agent), DIPEA (Base), TFA (Deprotection), DMF (Solvent).

Step-by-Step Protocol

-

Activation:

-

Dissolve 1.0 equiv of Boc-m-Tyr-OH in anhydrous DMF (0.1 M concentration).

-

Add 1.2 equiv of HATU and 2.0 equiv of DIPEA .

-

Stir at 0°C for 15 minutes to form the activated ester.

-

-

Coupling (Amide Formation):

-

Add 1.1 equiv of the selected Amine Partner (R-NH2).

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4-12 hours.

-

Validation: Monitor reaction progress via LC-MS (Target mass = Boc-Intermediate).

-

-

Work-up:

-

Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), saturated NaHCO3, and brine.

-

Dry over MgSO4 and concentrate in vacuo.

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in DCM:TFA (1:1 ratio).

-

Stir for 1 hour at RT.

-

Evaporate volatiles. Precipitate the final product using cold Diethyl Ether.

-

-

Purification:

-

Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Lyophilize to obtain the final 2-Amino-3-(3-hydroxyphenyl)propanamide derivative as a TFA salt.

-

Phase III: Biological Validation (Potency & Efficacy)

Trustworthy data requires robust controls. We utilize a competitive binding assay followed by a functional assay.

Experiment A: Competitive Radioligand Binding (Affinity)

Objective: Determine the Binding Affinity (

-

Receptor Source: CHO cells stably expressing human MOR (hMOR).

-

Radioligand: [³H]-DAMGO (Specific MOR agonist, Kd ~ 1.0 nM).

-

Control: Unlabeled Naloxone (Antagonist).

Protocol:

-

Incubate cell membranes (20 µg protein) with [³H]-DAMGO (1 nM) and varying concentrations of the m-Tyr derivative (

to -

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubate for 60 min at 25°C.

-

Terminate by rapid filtration through GF/B glass fiber filters.

-

Measure radioactivity via liquid scintillation counting.

-

Calculation: Convert

to

Experiment B: [³⁵S]GTPγS Binding (Functional Potency)

Objective: Determine if the derivative is an Agonist, Antagonist, or Partial Agonist.

-

Logic: Agonist binding triggers GDP-GTP exchange on the G-protein. We measure the accumulation of non-hydrolyzable [³⁵S]GTPγS.

-

Readout:

(Potency) and

Data Presentation & Analysis

When reporting results, structure your data to highlight the "Fold-Improvement" over the parent scaffold.

Table 1: SAR Summary of m-Tyr Amide Derivatives

| Compound ID | R1 (N-Term) | R2 (Amide N) | hMOR Ki (nM) | Selectivity (µ/δ) | Metabolic t1/2 (min) |

| Parent (Ref) | H | H | 125.0 | 5 | 15 |

| Analog 1 | Methyl | H | 45.0 | 8 | 45 |

| Analog 2 | H | Benzyl | 12.5 | 25 | 18 |

| Lead Cand. | Methyl | Phenethyl | 0.8 | >500 | >120 |

Interpretation: The "Lead Candidate" combines N-methylation (Stability) with a Phenethyl amide tail (Potency), resulting in a 150-fold increase in affinity and significant metabolic stabilization.

References

-

Li, T., et al. (2005). "Development of potent mu-opioid receptor ligands using unique tyrosine analogues of endomorphin-2." Journal of Medicinal Chemistry. Link

-

Perlikowska, R., et al. (2016). "Synthesis and biological evaluation of new opioid peptides containing m-tyrosine." Chemical Biology & Drug Design. Link

-

Bertin, C., et al. (2007). "The role of m-tyrosine in the phytotoxicity of Festuca rubra." (Context on m-Tyr toxicity and stability). Journal of Experimental Botany. Link

-

Gentilucci, L., et al. (2012). "Peptides and peptidomimetics in medicinal chemistry: The case of opioid receptor ligands." Current Medicinal Chemistry. Link

Mechanistic Profiling of m-Tyrosine Amide: Cellular Uptake and Bioactivation

Compound: 2-Amino-3-(3-hydroxyphenyl)propanamide (also known as m-Tyrosine Amide) Application: Prodrug Design, Amino Acid Transport Kinetics, and Intracellular Bioactivation Version: 1.0

Introduction & Mechanistic Rationale

2-Amino-3-(3-hydroxyphenyl)propanamide is the amide derivative of meta-tyrosine (m-tyrosine). In drug development and chemical biology, this compound represents a classic "Trojan Horse" prodrug strategy .

While the free acid (m-tyrosine) is a substrate for System L transporters (LAT1/SLC7A5), its uptake is tightly regulated and competitive with endogenous dietary amino acids (Leucine, Phenylalanine). By masking the carboxyl group as an amide, the physicochemical profile shifts significantly:

-

Enhanced Lipophilicity: The zwitterionic character is reduced, potentially allowing passive diffusion across the plasma membrane.

-

Transporter Plasticity: The amide moiety may alter affinity for LAT1 or recruit peptide transporters (PEPT1/2) depending on the cell type.

-

Intracellular Trapping: Once inside the cell, ubiquitous cytosolic aminopeptidases hydrolyze the amide bond, releasing the free m-tyrosine. The charged free acid is then "trapped" intracellularly, driving accumulation against the concentration gradient.

This guide details the protocols to validate this uptake-metabolism uncoupling.

Physicochemical & Biological Profile

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₉H₁₂N₂O₂ | Precursor tracking |

| MW | 180.20 g/mol | Mass spec quantification |

| LogP (Predicted) | ~0.5 - 0.8 | Higher than free acid (-1.4); favors permeability |

| Primary Target | SLC7A5 (LAT1) / Passive Diffusion | Uptake mechanism |

| Metabolic Enzyme | Leucyl aminopeptidase / Cytosolic amidases | Bioactivation (Prodrug |

| Downstream Effect | m-Tyrosine accumulation | Oxidative stress marker; protein misincorporation |

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the kinetic pathway: extracellular uptake (via LAT1 or diffusion), intracellular enzymatic hydrolysis, and the subsequent metabolic fate of the released m-tyrosine.

Figure 1: Kinetic pathway of m-Tyrosine Amide. The compound enters via LAT1 or diffusion and is rapidly hydrolyzed by intracellular amidases, trapping the free amino acid.

Experimental Protocols

Protocol A: Transport Mechanism & Kinetics (Uptake Assay)

Objective: Determine if uptake is transporter-mediated (LAT1) or passive, and calculate kinetic parameters (

Materials:

-

Cell Model: HEK293 (transiently overexpressing hLAT1/CD98) or Caco-2 (intestinal model).

-

Transport Buffer: HBSS (pH 7.4), free of amino acids.

-

Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – Specific System L inhibitor.

-

Lysis Buffer: 0.1 M NaOH or Methanol/Water (50:50) for LC-MS.

Step-by-Step Methodology:

-

Preparation: Seed cells in 24-well plates (Density:

cells/well). Culture for 48h until confluence. -

Equilibration: Aspirate growth medium. Wash cells

with pre-warmed ( -

Uptake Initiation:

-

Add

of transport buffer containing m-Tyrosine Amide ( -

Control Group: Substrate only.

-

Inhibition Group: Substrate +

BCH (confirms LAT1 specificity). -

Passive Group: Perform at

(inhibits active transport/facilitated diffusion).

-

-

Incubation: Incubate for strictly 1, 3, and 5 minutes (linear phase). Note: Amides hydrolyze fast; short time points are critical to measure uptake rate, not metabolic rate.

-

Termination: Rapidly aspirate buffer. Wash

with ice-cold PBS (stops transport and metabolism). -

Lysis & Extraction: Add

ice-cold Methanol/Water (containing Internal Standard, e.g., -

Analysis: Centrifuge (

, 10 min). Inject supernatant into LC-MS/MS.

Data Analysis:

-

Subtract

uptake (non-specific binding/diffusion) from -

Plot Rate (

) vs. Concentration (

Protocol B: Intracellular Stability & Bioactivation (Metabolism Assay)

Objective: Quantify the rate of conversion from Amide (Prodrug) to Acid (Active) using cytosolic fractions.

Materials:

-

Liver S9 Fraction or Cell Lysate (from target cells).

-

Reaction Buffer: 100 mM Phosphate Buffer (pH 7.4) + 1 mM DTT (to protect enzymes).

-

Stop Solution: Acetonitrile with 1% Formic Acid.

Step-by-Step Methodology:

-

Reaction Mix: Prepare

of S9 fraction ( -

Start Reaction: Add

of m-Tyrosine Amide stock (Final conc: -

Sampling: At

min, remove -

Quenching: Immediately transfer aliquot into

ice-cold Stop Solution. Vortex and centrifuge. -

Quantification: Monitor two transitions via LC-MS/MS:

-

Parent (Amide): Loss of signal over time (

). -

Metabolite (Acid): Appearance of signal (

).

-

Self-Validating Check:

Calculate Mass Balance at each timepoint:

Expected Results & Troubleshooting

Data Interpretation Table

| Observation | Interpretation | Action |

| Uptake inhibited by BCH | Transport is LAT1-mediated. | Proceed with |

| Uptake insensitive to BCH | Transport is passive or via PEPT1. | Test Gly-Sar inhibition (PEPT1 competitor). |

| High Acid:Amide Ratio at t=1 min | Ultra-rapid intracellular hydrolysis. | Reduce uptake time to 30 sec; use amidase inhibitors (e.g., Bestatin). |

| Low Recovery of Acid | Downstream metabolism active. | Check for m-tyramine or oxidative metabolites. |

Critical Troubleshooting

-

LC-MS Interference: Isomers of Tyrosine (ortho, meta, para) have identical masses (

182). You must use a chromatographic method capable of resolving m-tyrosine from endogenous p-tyrosine.-

Recommended Column: C18 Polar Embedded or Phenyl-Hexyl column.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

References

-

Transport Mechanisms: Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link

-

Prodrug Strategies: Majumdar, S., et al. (2004). "Dipeptide monoester ganciclovir prodrugs for the treatment of cytomegalovirus retinitis." Journal of Ocular Pharmacology and Therapeutics. Link

-

Amidase Activity: Vig, B.S., et al. (2003). "Amino acid ester prodrugs of floxuridine: synthesis and effects of structure on prodrug stability and intestinal permeability." Pharmaceutical Research. Link

-

m-Tyrosine Toxicity: Rodgers, K.J., et al. (2002). "Protein oxidation: accumulation of the oxidized amino acid m-tyrosine in proteins." Free Radical Biology and Medicine. Link

-

LAT1 Inhibitors (BCH): Kim, D.K., et al. (2008). "Structure-activity relationship study of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) as a specific inhibitor of L-type amino acid transporter 1 (LAT1)." Bioorganic & Medicinal Chemistry. Link

Technical Support Center: Stability of 2-Amino-3-(3-hydroxyphenyl)propanamide in Solution

Welcome to the technical support center for 2-Amino-3-(3-hydroxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability challenges associated with this molecule in solution. The information provided is synthesized from established principles of amino acid and peptide chemistry, offering a robust framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Amino-3-(3-hydroxyphenyl)propanamide is showing a color change (e.g., turning yellow or brown) over time. What is happening?

A1: A color change in your solution is often an indicator of degradation, specifically oxidation. The 3-hydroxyphenyl group in the molecule is susceptible to oxidation, which can lead to the formation of colored quinone-type species. This process can be accelerated by exposure to atmospheric oxygen, light, and the presence of trace metal ions.[1] To mitigate this, it is recommended to prepare solutions fresh, use degassed solvents, and store solutions protected from light in tightly sealed containers.

Q2: I'm observing a loss of potency or a decrease in the concentration of my 2-Amino-3-(3-hydroxyphenyl)propanamide solution over a short period. What are the likely causes?

A2: A rapid loss of the parent compound can be attributed to several chemical degradation pathways. The most common are hydrolysis of the propanamide moiety and oxidation of the phenolic ring.[2][3] The rate of these reactions is highly dependent on the pH, temperature, and composition of your solution. It is crucial to control these parameters to ensure the stability of your compound. For long-term storage, it is best to keep the compound in a lyophilized form at -20°C or -80°C.[2]

Q3: What is the optimal pH range for storing solutions of 2-Amino-3-(3-hydroxyphenyl)propanamide?

A3: The optimal pH for stability is a balance between minimizing acid-catalyzed and base-catalyzed degradation. For many peptide and amino acid-based compounds, a slightly acidic pH range of 3-5 can minimize deamidation.[1] However, the amide bond in your molecule can also undergo hydrolysis. Generally, extremes in pH (both highly acidic and highly alkaline) will accelerate the hydrolysis of the amide bond.[2][4] It is recommended to perform a pH stability study to determine the optimal pH for your specific application and formulation.